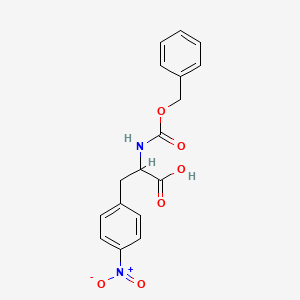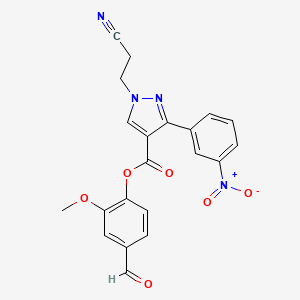![molecular formula C6H7ClN4O B2412965 [(6-chloropyridin-2-yl)amino]urea CAS No. 320415-91-6](/img/structure/B2412965.png)
[(6-chloropyridin-2-yl)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-chloropyridin-2-yl)amino]urea is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyridine ring substituted with a chlorine atom at the 6-position and a hydrazinecarboxamide group at the 2-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(6-chloropyridin-2-yl)amino]urea typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [(6-chloropyridin-2-yl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
[(6-chloropyridin-2-yl)amino]urea has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which [(6-chloropyridin-2-yl)amino]urea exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition.
Comparación Con Compuestos Similares
6-Chloro-2-pyridinecarboxylic acid: A precursor in the synthesis of [(6-chloropyridin-2-yl)amino]urea.
2-(6-Chloro-2-pyridinyl)methanol: Another derivative of 6-chloropyridine with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrazinecarboxamide group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
[(6-chloropyridin-2-yl)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPRMQNMVYBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)



![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)
